An In-depth Technical Guide to 2-Azaspiro[4.5]decane-1,8-dione: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Azaspiro[4.5]decane-1,8-dione: Structure, Properties, and Therapeutic Potential
Introduction
The azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, recognized for its three-dimensional architecture which can enhance target selectivity and improve pharmacokinetic profiles. This guide focuses on a specific derivative, 2-Azaspiro[4.5]decane-1,8-dione, a bicyclic compound with a unique spirocyclic framework. While experimental data on this particular isomer is limited, this document will provide a comprehensive overview of its chemical identity, a detailed synthesis protocol, and explore its potential applications in drug discovery by drawing insights from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this scaffold for novel therapeutic agents.
Chemical Structure and Identification
2-Azaspiro[4.5]decane-1,8-dione is characterized by a pyrrolidine ring and a cyclohexane ring sharing a single carbon atom. The dione functionality at positions 1 and 8 imparts distinct chemical reactivity.
Caption: Chemical Structure of 2-Azaspiro[4.5]decane-1,8-dione
| Identifier | Value | Source |
| IUPAC Name | 2-azaspiro[4.5]decane-1,8-dione | PubChem[1] |
| CAS Number | 1341037-14-6 | MolPort[2] |
| Molecular Formula | C9H13NO2 | MolPort[2] |
| Molecular Weight | 167.21 g/mol | Sigma-Aldrich[3] |
| Canonical SMILES | C1CC2(CCC1=O)CCNC2=O | PubChem[1] |
| InChI Key | WTURVMYPNLHFLO-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | -0.4 | PubChem[1] |
| Monoisotopic Mass | 167.09464 Da | PubChem[1] |
| Polar Surface Area | 46.2 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 0 |
Note: The lack of extensive experimental data for this specific isomer presents a research opportunity for further characterization.
Synthesis of 2-Azaspiro[4.5]decane-1,8-dione
A patented synthetic route provides a clear methodology for the preparation of 2-Azaspiro[4.5]decane-1,8-dione.[4] The process involves a three-step sequence starting from commercially available materials.
Caption: Synthetic workflow for 2-Azaspiro[4.5]decane-1,8-dione.
Experimental Protocol
Step 1: Synthesis of 8-cyanomethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester
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This initial step, as outlined in the patent, involves the formation of the cyanomethylated spirocyclic ester.[4] While the patent starts from this intermediate, its synthesis would typically involve the cyanoalkylation of a suitable precursor.
Step 2: Synthesis of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one [4]
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To a solution of 8-cyanomethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester (6.50 g, 25.6 mmol) and anhydrous cobalt(II) chloride (1.66 g, 12.8 mmol) in a mixture of tetrahydrofuran (100 ml) and water (50 ml) under an argon atmosphere at 0 °C, add sodium borohydride (4.84 g, 128 mmol) in portions.
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Stir the mixture overnight at room temperature.
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If the reaction is incomplete, add additional cobalt(II) chloride (830 mg, 6.4 mmol) and sodium borohydride (2.42 g, 64 mmol) and continue stirring for another 24 hours.
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Quench the reaction by adding 25% aqueous ammonia solution (5 ml) and filter the mixture.
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Wash the filter residue with a 2:1 mixture of tetrahydrofuran and water.
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Concentrate the filtrate under vacuum and extract the aqueous solution with methylene chloride (3 x 50 ml).
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Dry the combined organic extracts with sodium sulfate and concentrate under vacuum to yield 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one.
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Rationale: This step involves the reductive cyclization of the cyanomethyl ester. Cobalt(II) chloride in combination with sodium borohydride is a common reagent system for the reduction of nitriles to primary amines, which then undergo intramolecular cyclization to form the lactam.
Step 3: Synthesis of 2-Azaspiro[4.5]decane-1,8-dione [4]
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To a solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one (4.64 g, 21.9 mmol) in a mixture of methanol (75 ml) and water (25 ml), add p-toluenesulfonic acid (5.00 g, 26.3 mmol).
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Stir the mixture for 24 hours at room temperature, followed by 24 hours at 50 °C.
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Render the reaction mixture alkaline.
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The product, 2-Azaspiro[4.5]decane-1,8-dione, can then be isolated and purified using standard techniques such as extraction and chromatography.
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Rationale: This final step is an acid-catalyzed deprotection of the ketal protecting group to reveal the ketone at the 8-position. p-Toluenesulfonic acid is a common acid catalyst for this transformation.
Applications and Future Directions in Drug Development
While there is a lack of direct pharmacological data for 2-Azaspiro[4.5]decane-1,8-dione, the broader family of azaspiro[4.5]decane derivatives has shown significant promise in various therapeutic areas.[5] This suggests that the 1,8-dione isomer could serve as a valuable scaffold for the development of novel drugs.
Potential as a Kinase Inhibitor
Recent studies have highlighted the potential of related azaspiro[4.5]decane structures as potent kinase inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[6] Another study demonstrated that 2,8-diazaspiro[4.5]decan-1-one derivatives can act as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[7] The structural rigidity and three-dimensional nature of the azaspiro[4.5]decane core in the 1,8-dione could be exploited to design selective inhibitors for these or other kinase targets.
Modulation of Mitochondrial Permeability
Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in cell death pathways, and its inhibition is a therapeutic strategy for conditions such as ischemia-reperfusion injury. The unique stereochemistry of 2-Azaspiro[4.5]decane-1,8-dione could offer a novel template for designing mPTP modulators.
Central Nervous System (CNS) Applications
The azaspiro[4.5]decane scaffold is a well-established pharmacophore in CNS drug discovery. For example, 8-Azaspiro[4.5]decane-7,9-dione is a core component of several azapirone drugs, which are used as anxiolytics.[10] Furthermore, various derivatives have been explored as ligands for sigma-1 receptors, which are involved in a range of neurological functions.[11] The structural features of 2-Azaspiro[4.5]decane-1,8-dione make it an intriguing candidate for the development of novel CNS-active agents.
Conclusion
2-Azaspiro[4.5]decane-1,8-dione represents a promising yet underexplored chemical entity. While a significant gap exists in the experimental characterization of its physicochemical and pharmacological properties, its chemical structure and the biological activities of its close analogues strongly suggest its potential as a versatile scaffold in drug discovery. The synthetic route outlined in this guide provides a clear path for its preparation, enabling further investigation. Future research should focus on the full characterization of this compound and the exploration of its derivatives as potential therapeutics, particularly in the areas of oncology, inflammation, and neurological disorders.
References
-
2-azaspiro[4.5]decane-1,3-dione. PubChem. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]
- SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]
-
2-azaspiro[4.5]decane-1,8-dione. MolPort. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
-
2-azaspiro[4.5]decane-1,8-dione. PubChemLite. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
2-Azaspiro(4.5)decane. PubChem. [Link]
-
Azaspirodecanedione. Wikipedia. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]
-
13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. Universitat Autònoma de Barcelona Research Portal. [Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide.89. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
-
Spiro[4.5]decane-1,6-dione. PubChem. [Link]
Sources
- 1. PubChemLite - 2-azaspiro[4.5]decane-1,8-dione (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-azaspiro[4.5]decane-1,8-dione | 1341037-14-6 | Buy Now [molport.com]
- 3. 2-Azaspiro[4.5]decane-1,8-dione - [sigmaaldrich.com]
- 4. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azaspirodecanedione - Wikipedia [en.wikipedia.org]
- 11. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Image depicts a generic 2-azaspirocycle reacting with an aldehyde (R-CHO) in the presence of a reducing agent to yield the N-alkylated product.)
(Image depicts a generic 2-azaspirocycle reacting with an aryl halide (Ar-X) in the presence of a palladium catalyst, a ligand, and a base to yield the N-arylated product.)
(Image depicts a generic 2-azaspirocycle reacting with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base to yield the N-acylated product.)
(Image depicts a generic 2-azaspirocycle reacting with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to yield the N-sulfonylated product.)